2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
Overview
Description
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol is a useful research compound. Its molecular formula is C6H8BrNOS and its molecular weight is 222.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol serves as a versatile building block in the synthesis of various heterocyclic compounds, demonstrating its significance in drug discovery and chemical synthesis. A notable application is in the development of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for the chemoselective preparation of 4-bromodifluoromethyl thiazoles. This process allows for the introduction of a bromodifluoromethyl group at the C4 position of the thiazole, highlighting the compound's utility in creating biologically relevant molecules, such as DF2755Y, with potential applications in radiopharmaceutics due to its Br/F exchange capabilities (Colella et al., 2018).
Biological Activities
Compounds derived from this compound exhibit promising biological activities. For instance, new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives have been synthesized, with some showing significant immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. These compounds also demonstrate potent inhibitory effects on LPS-stimulated NO generation, alongside cytotoxicity against various cancer cell lines, indicating their potential as multipotent compounds for therapeutic applications (Abdel‐Aziz et al., 2011).
Molecular Aggregation Studies
The molecular aggregation behavior of related compounds in organic solvents has been investigated, revealing insights into the fluorescence effects and aggregation processes of these molecules. Such studies provide valuable information on the substituent group structure's effect on molecule aggregation interactions, which is crucial for understanding the photophysical properties of materials designed for electronic and photovoltaic applications (Matwijczuk et al., 2016).
Metal Complex Synthesis and Antimicrobial Activity
The synthesis of metal complexes involving this compound derivatives has been explored, with studies demonstrating the formation of Cd(II) complexes exhibiting octahedral geometry. These complexes have been evaluated for their antifungal and antibacterial activities, indicating the compound's relevance in developing new antimicrobial agents (Jaber et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNOS/c1-6(2,9)5-8-3-4(7)10-5/h3,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHVMHSSQOPBCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(S1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627710 | |
Record name | 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879488-37-6 | |
Record name | 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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